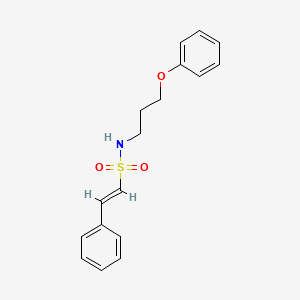
(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide, also known as PPADS, is a chemical compound that has been extensively studied in scientific research. PPADS is a selective antagonist of P2 purinergic receptors, which are involved in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on the efficient synthesis of sulfonamide derivatives, including methods for producing E-arylethenesulfonamides. A study highlights a straightforward, one-pot synthesis procedure from 1-hydroxy-1-arylalkanes, presenting an attractive method for preparing compounds extensively used in chemical and pharmaceutical domains due to the easy availability of starting materials (Aramini et al., 2003).
Anticancer Activity
Several studies have explored the anticancer potential of E-arylethenesulfonamide analogues. Novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Some compounds showed potent activity, suggesting their in vivo potential as anticancer agents. This includes disrupting microtubule formation and cell cycle arrest, indicating a mechanism of action targeting tubulin polymerization (Reddy et al., 2013).
Progesterone Receptor Antagonists
The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists represents another application. These compounds, serving as a novel scaffold for PR antagonists, have shown potent PR-antagonistic activity with high binding affinity and selectivity over androgen receptors. This suggests their utility in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).
Photodynamic Therapy for Cancer
The synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base substituted zinc phthalocyanines have been reported. These compounds exhibit high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms. Their photophysical and photochemical properties suggest potential application as Type II photosensitizers for treating cancer, highlighting the role of such sulfonamides in developing therapeutic agents (Pişkin et al., 2020).
Necrosis Signaling Inhibition
In the biochemical realm, compounds structurally related to "(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide" have been identified as inhibitors of necrosis signaling downstream of RIP3 kinase. This discovery opens avenues for therapeutic interventions in diseases where programmed necrosis (necroptosis) plays a crucial role, including conditions related to tissue damage response and antiviral immunity (Sun et al., 2012).
Eigenschaften
IUPAC Name |
(E)-N-(3-phenoxypropyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-22(20,15-12-16-8-3-1-4-9-16)18-13-7-14-21-17-10-5-2-6-11-17/h1-6,8-12,15,18H,7,13-14H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLUMKIGDCZXFP-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


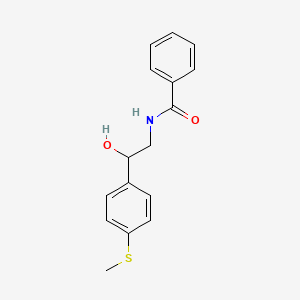
![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)
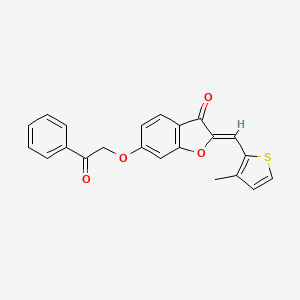

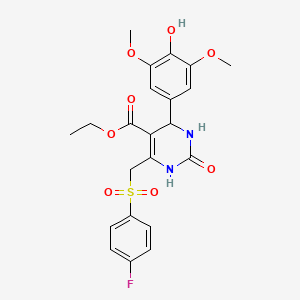
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)
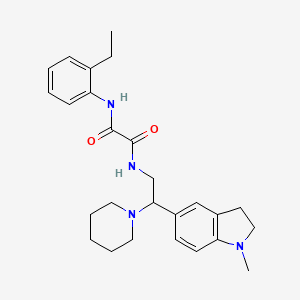

![N-(3,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2821156.png)
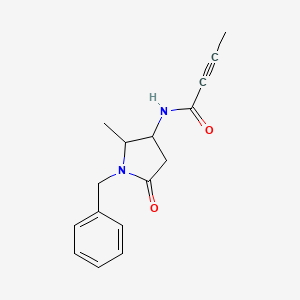
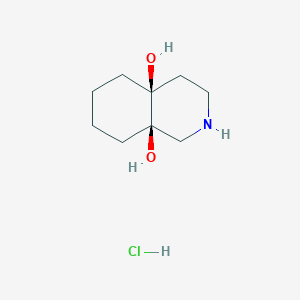
![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)